10-Chloroanthracene-9-carbonitrile
Overview
Description
10-Chloroanthracene-9-carbonitrile is an organic compound with the molecular formula C15H8ClN. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a chlorine atom and a nitrile group attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carbonitrile typically involves the chlorination of anthracene followed by the introduction of a nitrile group. One common method involves the reaction of anthracene with cupric chloride in the presence of carbon tetrachloride as a solvent. The reaction mixture is refluxed for 18-24 hours, resulting in the formation of 9-chloroanthracene. This intermediate can then be further reacted with a suitable nitrile source to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 10-Chloroanthracene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 9-chloroanthracene-1,4-dione and anthracene-9,10-dione.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 9-chloroanthracene-1,4-dione, anthracene-9,10-dione.
Reduction: 10-chloroanthracene-9-amine.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Chloroanthracene-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Chloroanthracene-9-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
9-Chloroanthracene: Lacks the nitrile group, making it less versatile in certain reactions.
10-Bromoanthracene-9-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and properties.
Anthracene-9-carbonitrile: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
10-chloroanthracene-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDVTSKVEUHDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346994 | |
Record name | 10-chloroanthracene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-82-7 | |
Record name | 10-chloroanthracene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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